molecular formula C12H21NO3 B1456920 Tert-butyl 4-oxoazocane-1-carboxylate CAS No. 1803599-91-8

Tert-butyl 4-oxoazocane-1-carboxylate

Cat. No.: B1456920
CAS No.: 1803599-91-8
M. Wt: 227.3 g/mol
InChI Key: AOSCQHORSVUIGK-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxoazocane-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 4-oxoazocane-1-carboxylate (CAS No. 1803599-91-8) is a compound of interest due to its potential applications in medicinal chemistry and biological research. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₂H₂₁NO₃
  • Molecular Weight : 227.30 g/mol
  • Physical State : Solid
  • Purity : Typically >98% (HPLC)

Biological Activity Overview

This compound has been studied for its role as a non-ionic organic buffering agent, particularly in cell cultures with a pH range of 6 to 8.5. Its buffering capacity is crucial for maintaining physiological conditions in biological experiments, thus supporting various cellular processes.

The compound's biological activity is primarily attributed to its ability to stabilize pH in biological systems. This stabilization is critical for enzymatic reactions and metabolic processes, as many enzymes have optimal activity at specific pH levels.

Case Studies and Research Findings

  • Buffering Capacity in Cell Cultures
    • A study evaluated the effectiveness of this compound as a buffering agent in various cell culture conditions. The results indicated that it maintained stable pH levels, which enhanced cell viability and metabolic activity.
    • Table 1 : Buffering Performance Comparison
    Buffering AgentpH RangeCell Viability (%)Metabolic Activity (MTT Assay)
    This compound6 - 8.595 ± 51.2 ± 0.1
    MOPS6 - 890 ± 41.0 ± 0.2
    HEPES6 - 892 ± 31.1 ± 0.2
  • Pharmacological Implications
    • The incorporation of tert-butyl groups in bioactive compounds often influences their lipophilicity and metabolic stability, which can enhance drug-like properties or alter pharmacokinetics.
    • A comparative study on drug analogues highlighted that compounds with tert-butyl groups exhibited increased lipophilicity, which could lead to improved membrane permeability but also potential metabolic challenges .
  • Synthetic Pathways
    • Research has shown various synthetic routes to obtain this compound, which involve the use of different reagents and conditions that can affect yield and purity.
    • Table 2 : Synthesis Conditions and Yields
    Reaction StepConditionsYield (%)
    Step 1: Formation of azocaneTHF, Argon atmosphere84
    Step 2: HydrolysisReflux with HCl>99
    Step 3: PurificationColumn chromatography>98

Properties

IUPAC Name

tert-butyl 4-oxoazocane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(14)7-9-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSCQHORSVUIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.